![molecular formula C21H16ClN3OS B2909350 N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895017-45-5](/img/structure/B2909350.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

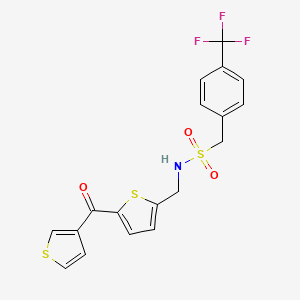

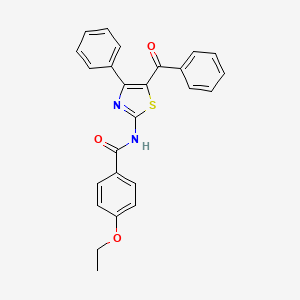

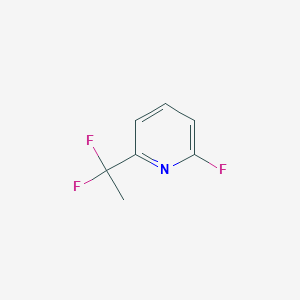

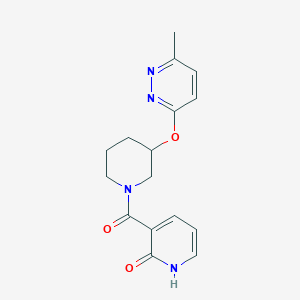

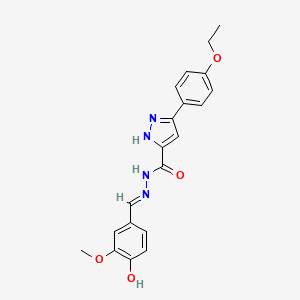

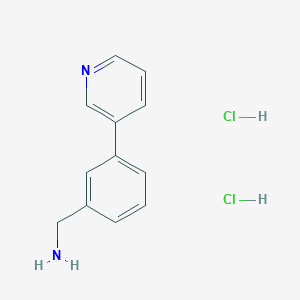

“N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide” is a compound with a complex structure. It has a monoclinic crystal structure with parameters a = 18.443 (2) Å, b = 4.0161 (6) Å, c = 23.396 (4) Å, β = 99.246 (6)°, V = 1710.4 (4) Å^3, Z = 4 .

Synthesis Analysis

The synthesis of this compound and similar derivatives has been reported in several studies . The synthesis often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The results of these studies provide insight into the multiple interactions and structural requirements of this compound .Chemical Reactions Analysis

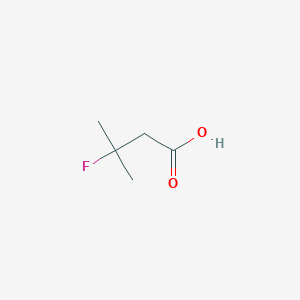

The chemical reactions involving this compound have been studied in several papers . These studies have shown that the compound can undergo various reactions and has potential applications in different fields.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . These studies provide valuable information about the properties of this compound.Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential inhibitor of acetylcholinesterase. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the death of the bacterium, thereby exhibiting anti-tubercular activity .

Biochemical Pathways

The inhibition of dpre1 by benzothiazole derivatives can disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacterium .

Pharmacokinetics

The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile . The ADME properties of a compound, including its absorption, distribution, metabolism, and excretion, significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of dpre1 by benzothiazole derivatives can lead to the death of mycobacterium tuberculosis . This results in the compound’s anti-tubercular activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the compound’s action

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide in lab experiments include its high yield and purity, its potential use in various scientific research applications, and its ability to act as a fluorescent probe for the detection of metal ions. The limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity, which may require caution in its use.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide. One possible direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its potential use as a fluorescent probe for the detection of other metal ions. Additionally, further studies may be needed to determine the safety and efficacy of this compound for use in humans.

Synthesemethoden

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves the condensation reaction between 4-chlorobenzo[d]thiazol-2-amine and 2-phenylacetic acid, followed by the reaction with pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions. The yield of this compound obtained from this method is high, and the purity is also satisfactory.

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c22-17-9-4-10-18-20(17)24-21(27-18)25(14-16-8-5-11-23-13-16)19(26)12-15-6-2-1-3-7-15/h1-11,13H,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOHPMMATMYBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2909272.png)

![3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride](/img/structure/B2909273.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2909277.png)

![methyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2909278.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2909281.png)

![6-Methyl-3-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2909286.png)

![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2909289.png)